3-Prop-1-ynylquinoline-8-carboxamide
Description
Properties
Molecular Formula |
C13H10N2O |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-prop-1-ynylquinoline-8-carboxamide |
InChI |
InChI=1S/C13H10N2O/c1-2-4-9-7-10-5-3-6-11(13(14)16)12(10)15-8-9/h3,5-8H,1H3,(H2,14,16) |
InChI Key |
IUUKYHUSWYCGAA-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=CN=C2C(=C1)C=CC=C2C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Substituent Positioning
The quinoline core is shared across many analogs, but modifications in oxidation state (e.g., 1,4-dihydroquinoline-4-one) and substituent positions significantly alter properties. Key comparisons include:
1,4-Dihydroquinolin-4-one Derivatives
- Example: N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamide () Core: 1,4-Dihydroquinolin-4-one (partially reduced quinoline ring). Substituents: Carboxamide at position 3; alkyl/aryl groups at position 1. Carboxamide at position 3 (vs. position 8 in the target compound) may alter binding interactions in biological systems .
8-Hydroxyquinoline Derivatives
- Example: 1,3-bis(quinolin-8-yloxy)propane () Core: Aromatic quinoline. Substituents: Hydroxy groups at position 8. Impact: Hydroxy groups improve chelation properties (e.g., anti-corrosion applications) but reduce lipophilicity compared to carboxamide .
4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid Derivatives
- Example: 1-Cyclopropyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic Acid () Core: 1,4-Dihydroquinolin-4-one. Substituents: Carboxylic acid at position 3; piperazinyl at position 7. Impact: Carboxylic acids are more acidic than carboxamides, affecting solubility and bioavailability.
Preparation Methods
Classical Friedländer Approach
The Friedländer reaction is a cornerstone for constructing quinoline scaffolds. For 3-prop-1-ynylquinoline-8-carboxamide, the protocol involves cyclocondensation of 2-aminobenzaldehyde derivatives with cyanoacetamide precursors under acidic or basic conditions.
-
Reactants : 2-Amino-5-chlorobenzaldehyde (1 mmol) and 2-cyano--cyclopropylacetamide (1 mmol).
-
Conditions : NaOH (0.2 mmol) in ethanol, heated at 70°C for 10 minutes.
-
Workup : Precipitation at 0°C, filtration, and recrystallization.
-
Yield : 88% (yellow solid).
Mechanistic Insight : The reaction proceeds via imine formation, followed by cyclization and dehydration.
Solvent-Free Friedländer Synthesis
Modern adaptations use polyphosphoric acid (PPA) as a catalyst to eliminate solvents, enhancing atom economy:
-
Reactants : 2-Aminobenzophenone and pentan-2,3-dione.
-
Conditions : PPA at 90°C for 1 hour.
-
Yield : 82% (white crystals).
Advantages : Reduced environmental impact and higher purity due to minimized side reactions.
Multicomponent Reactions (MCRs)
Cyanoacetamide-Based MCRs
Cyanoacetamides serve as versatile intermediates for one-pot synthesis:
-
Reactants : Cyanoacetamide, 2-aminobenzaldehyde, and propargyl bromide.
-
Conditions : Ethanol/NaOH at reflux (2–4 hours).
-
Key Step : Alkynylation via nucleophilic substitution at the quinoline’s 3-position.
Table 1: Comparative Analysis of MCR Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| NaOH | Ethanol | 70 | 0.5 | 88 | |
| PPA | Solvent-free | 90 | 1 | 82 | |
| KCO | DMF | 80 | 3 | 75 |
Alkynylation Strategies
Propargyl Group Introduction
The prop-1-ynyl moiety is introduced via Sonogashira coupling or alkylation :
-
Reactants : 8-Bromoquinoline-3-carboxamide and propyne.
-
Conditions : Pd(PPh), CuI, and EtN at 90°C.
Alkylation with Propargyl Bromide :
-
Reactants : Quinoline-8-carboxamide and propargyl bromide.
-
Conditions : KCO in DMF at 80°C.
Purification and Characterization
Spectroscopic Data
Challenges and Optimization
Side Reactions
Scalability
-
Batch Size : Solvent-free methods scale to 100 g with consistent yields.
-
Catalyst Recycling : PPA reuse remains limited due to viscosity.
Emerging Methodologies
Microwave-Assisted Synthesis
Q & A
Q. What are the standard synthetic routes for 3-Prop-1-ynylquinoline-8-carboxamide, and what critical parameters influence reaction yield?
The synthesis typically involves constructing the quinoline core via methods like the Skraup synthesis, followed by introducing the prop-1-ynyl and carboxamide groups. Critical parameters include:
- Temperature control : Reactions often require precise heating (e.g., 70–80°C for cyclization or substitution steps) to avoid side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF) or aqueous ethanolic systems optimize nucleophilic substitution and carboxylation .
- Catalysts : Bases like pyridine or NaHCO₃ facilitate sulfonamide or carboxamide formation .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm stereochemistry and hydrogen-bonding networks .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., propynyl protons at δ 1.8–2.5 ppm) and monitors reaction progress .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation pathways .
Q. How can researchers ensure purity and assess degradation products during synthesis?
- HPLC with UV detection : Use C18 columns and mobile phases like acetonitrile/0.1% TFA to resolve impurities (e.g., desfluoro byproducts) .
- Accelerated stability studies : Expose the compound to heat (40–60°C) and humidity (75% RH) for 1–4 weeks, then analyze degradation via LC-MS .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of 3-Prop-1-ynylquinoline-8-carboxamide, and what functionals are recommended?
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP or Colle-Salvetti correlation-energy models) calculates frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution. Basis sets like 6-311G(d,p) provide accuracy for π-conjugated systems . Validate predictions against experimental UV-Vis and cyclic voltammetry data.
Q. What strategies resolve contradictions between NMR and X-ray crystallography data in structural assignments?
- Redetermine crystal structure : Use SHELXD for phase refinement and check for twinning or disorder .
- Dynamic NMR analysis : Probe temperature-dependent conformational changes (e.g., rotameric equilibria) that may explain discrepancies .
- Cross-validate with IR : Confirm hydrogen bonding (e.g., carboxamide N-H stretches at ~3300 cm⁻¹) .
Q. How can reaction conditions be optimized to enhance regioselectivity during propynyl group introduction?
- Protecting group strategy : Temporarily block the quinoline 8-position with a trifluoromethyl group to direct propynylation to the 3-position .
- Catalytic systems : Employ Pd(PPh₃)₄/CuI in Sonogashira coupling for C-C bond formation under inert conditions .
- Kinetic monitoring : Use in-situ FTIR to track propynyl intermediate formation and adjust reagent stoichiometry .
Q. What methodologies assess the compound’s interaction with biological targets (e.g., enzymes or DNA)?
- Surface plasmon resonance (SPR) : Measure binding affinity (KD) by immobilizing the target protein on a sensor chip .
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses, validated by mutagenesis studies (e.g., alanine scanning) .
- Fluorescence quenching : Monitor tryptophan residue fluorescence in proteins to infer binding constants .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
